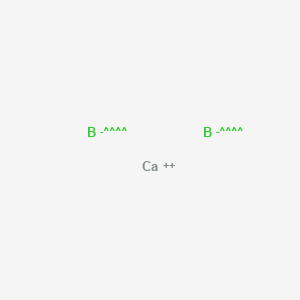
Calcium borohydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium borohydride is a complex alkali earth metal borohydride . It has high gravimetric and volumetric hydrogen densities . It has a theoretical hydrogen capacity of 11.6 wt% and a low-reaction enthalpy of 32 kJ/mol H2 . It can be used for greener applications, which include reversible hydrogen storage .
Synthesis Analysis
Calcium borohydride may be prepared using several techniques :Molecular Structure Analysis
The structural features of Ca(BH4)2 have been described by Llamas-Jansa et al., who reported the different behavior between α, β, and γ polymorphs of Ca(BH4)2 during hydrogenation studies . A total of nine possible crystal structures have been proposed in the literature for calcium borohydride: three α phases, one α’ phase, four β phases, and one γ phase .Chemical Reactions Analysis
Calcium borohydride is a complex hydride that has been less investigated compared to its lighter counterpart, magnesium borohydride . There are many improvement avenues for maximizing the reversible hydrogen storage that have been explored recently, from DFT calculations and polymorph investigations to reactive hydride composites (RHCs) and catalytic and nanosizing effects .Physical And Chemical Properties Analysis
Calcium borohydride is a complex alkali earth metal borohydride, which has high gravimetric and volumetric hydrogen densities . It has a theoretical hydrogen capacity of 11.6 wt% and a low-reaction enthalpy of 32 kJ/mol H2 . It can be used for greener applications, which include reversible hydrogen storage .Applications De Recherche Scientifique
High-Capacity Energy Storage
Calcium borohydride is a complex hydride that has been less investigated compared to its lighter counterpart, magnesium borohydride . It offers a slightly lower hydrogen storage capacity (11.5 wt% theoretical maximum, 9.6 wt% under actual dehydrogenation conditions) . The stability of Ca(BH4)2, the possibility of regeneration from spent products, and the relatively mild dehydrogenation conditions make calcium borohydride an attractive compound for hydrogen storage purposes .
Hydrogen Storage
Calcium borohydride is a complex alkali earth metal borohydride, which has high gravimetric and volumetric hydrogen densities . It has a theoretical hydrogen capacity of 11.6 wt% and a low-reaction enthalpy of 32 kJ/mol H2 . It can be used for greener applications, which include reversible hydrogen storage .
Battery Applications
The ionic conductivity enhancements brought about by the rich speciation of borohydride anions can extend the use of Ca(BH4)2 to battery applications . This is considering the abundance of Ca relative to alkali metal borohydrides typically used for this purpose .
Organic Synthesis and Catalysis
Calcium borohydride has been briefly described in relation to batteries, organic and organometallic chemistry, and catalysis . However, the specific applications in these fields are not detailed in the sources.
Role in Reactive Hydride Composites (RHCs)
Karimi et al. have highlighted the catalytic role of NbF5 on the hydrogen sorption kinetics of Ca(BH4)2 + MgH2 (10.5 wt% H2), when 10 nm diameter NbB2 was evidenced to form and to remain stable during a/d cycles, while also being responsible for producing 50% finer Ca-RHC + 0.1NbF5 nanocomposites and preventing agglomeration of calcium-RHCs .
Mécanisme D'action
Target of Action
Calcium borohydride (Ca(BH4)2) is a complex hydride that has been less investigated compared to its lighter counterpart, magnesium borohydride . The primary targets of calcium borohydride are energy storage applications, particularly hydrogen storage . It offers a slightly lower hydrogen storage capacity (11.5 wt% theoretical maximum, 9.6 wt% under actual dehydrogenation conditions) .
Mode of Action
Calcium borohydride interacts with its targets through its unique properties. It has the potential to offer high energy density, enabling the development of compact and efficient energy storage systems . Calcium borohydride can serve as both a source of energy and a hydrogen reservoir within energy storage devices, such as lithium-ion batteries and sodium-ion batteries .
Biochemical Pathways
The biochemical pathways affected by calcium borohydride primarily involve hydrogen storage and energy production . The ionic conductivity enhancements brought about by the rich speciation of borohydride anions can extend the use of Ca(BH4)2 to battery applications .
Result of Action
The result of calcium borohydride’s action is the production of high amounts of clean energy with no carbon-containing by-products . It also contributes to the development of safer alternatives to classical high-pressure hydrogen storage tanks .
Action Environment
The action of calcium borohydride is influenced by environmental factors. For instance, the stability of Ca(BH4)2 and the possibility of regeneration from spent products make it an attractive compound for hydrogen storage purposes . Furthermore, the ionic conductivity enhancements brought about by the rich speciation of borohydride anions can extend the use of Ca(BH4)2 to battery applications, considering the abundance of Ca relative to alkali metal borohydrides typically used for this purpose .
Safety and Hazards
Orientations Futures
Calcium borohydride is a complex hydride that has been less investigated compared to its lighter counterpart, magnesium borohydride . There are many improvement avenues for maximizing the reversible hydrogen storage that have been explored recently, from DFT calculations and polymorph investigations to reactive hydride composites (RHCs) and catalytic and nanosizing effects . The stability of Ca(BH4)2, the possibility of regeneration from spent products, and the relatively mild dehydrogenation conditions make calcium borohydride an attractive compound for hydrogen storage purposes .
Propriétés
InChI |
InChI=1S/2B.Ca/q2*-1;+2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKELNJYWRSBREH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-].[B-].[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2Ca |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
61.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17068-95-0 |
Source


|
| Record name | Calcium tetrahydridoborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
ANone: The molecular formula of Calcium borohydride is Ca(BH4)2, and its molecular weight is 75.749 g/mol.
ANone: Ca(BH4)2 exhibits polymorphism, meaning it can exist in different crystal structures. Two main polymorphs are α-Ca(BH4)2 and β-Ca(BH4)2. The α-phase is an orthorhombic F2dd structure [] while the β-phase is tetragonal with space group P42/m []. The polymorphism arises from different connections between adjacent CaB6 octahedra [].
ANone: Various techniques, including X-ray diffraction (XRD) [, , , , , ], Raman spectroscopy [, ], Infrared (IR) spectroscopy [, , , ], and Nuclear Magnetic Resonance (NMR) spectroscopy [, ], are used to characterize Ca(BH4)2 and its dehydrogenation products.
ANone: Despite its high hydrogen capacity, Ca(BH4)2 suffers from high dehydrogenation temperatures (>300 °C at atmospheric pressure) [] and slow kinetics [, ]. Additionally, the dehydrogenation process is often irreversible, limiting its practical applications in reversible hydrogen storage systems.
ANone: THF is commonly used as a solvent during the synthesis of Ca(BH4)2 and can remain trapped within its structure. Even small amounts of residual THF can significantly influence the dehydrogenation behavior of Ca(BH4)2 [].
ANone: High-pressure studies have shown that the β-phase of Ca(BH4)2 transforms into a highly disordered structure above 10.2 GPa, while the α-phase remains stable up to 13 GPa []. This suggests that the α-phase is more stable under high-pressure conditions.
ANone: Catalysts can enhance the dehydrogenation and rehydrogenation kinetics of Ca(BH4)2, enabling hydrogen release at lower temperatures and improving reversibility. For example, the addition of transition metal chlorides, such as CoCl2, can significantly reduce the dehydrogenation temperature of Ca(BH4)2 [, ].
ANone: Transition metal additives, such as TiF4 and NbF5, can form nanoparticles of their corresponding borides (TiB2 and NbB2) during the milling or sorption reactions of Ca(BH4)2 []. These nanoparticles are thought to act as heterogeneous nucleation sites for CaB6, a dehydrogenation product, thus refining the microstructure and improving sorption kinetics, leading to enhanced reversibility.
ANone: Computational tools like Density Functional Theory (DFT) provide insights into the structural stability, electronic properties, and dehydrogenation mechanisms of Ca(BH4)2 [, , ]. These calculations aid in identifying potential dehydrogenation intermediates and predicting the thermodynamic feasibility of different reaction pathways.
ANone: Combining Ca(BH4)2 with other hydrides can create reactive hydride composites (RHCs) with modified dehydrogenation properties. For example, mixing Ca(BH4)2 with LiBH4 promotes a recombination reaction between BH4- and NH2- groups (sourced from LiNH2, a decomposition product of LiBH4), resulting in enhanced hydrogen release below 250 °C [].
ANone: Yes, substituting BH4- anions with larger anions like I- can alter the dehydrogenation behavior of Ca(BH4)2. Studies have shown that ball milling Ca(BH4)2 with CaI2 can lead to the formation of new compounds with modified crystal structures and potentially different dehydrogenation characteristics [].
ANone: Confining Ca(BH4)2 within activated mesoporous carbon can enhance its reversible hydrogen storage capacity and performance []. The nanoconfined Ca(BH4)2 exhibits lower dehydrogenation temperatures and faster kinetics compared to the bulk material, indicating improved hydrogen storage characteristics.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














